
Ethyl 2-amino-4-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-ethylhexanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of 2-ethylhexanoic acid, where the carboxyl group is esterified with ethanol and the amino group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-ethylhexanoate can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The ester is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions typically involve heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
科学的研究の応用
Ethyl 2-amino-4-ethylhexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which ethyl 2-amino-4-ethylhexanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Ethyl 2-amino-4-ethylhexanoate can be compared with other similar compounds, such as:
2-Amino-4-ethylhexanoic acid: Similar structure but lacks the ester group.
Ethyl 2-amino-3-methylbutanoate: Similar ester and amino groups but different carbon chain length.
2-Amino-4-methylpentanoic acid: Different carbon chain structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
ethyl 2-amino-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)7-9(11)10(12)13-6-3/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
IVDLBUOVBOXWHW-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


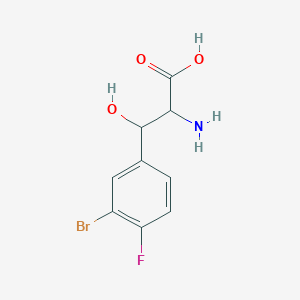

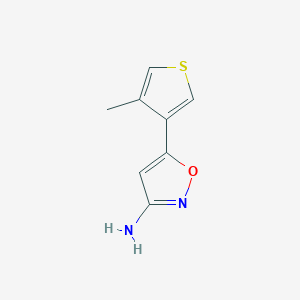
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
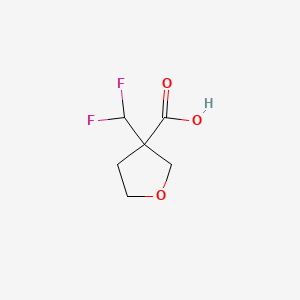
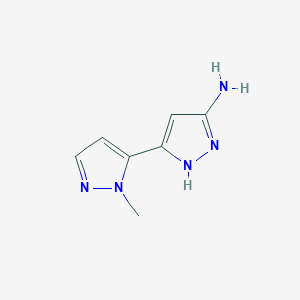
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
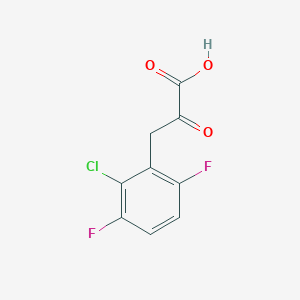


![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)

